molecular formula C14H18O3S B13872561 5-Methylhex-2-ynyl 4-methylbenzenesulfonate

5-Methylhex-2-ynyl 4-methylbenzenesulfonate

Cat. No.: B13872561
M. Wt: 266.36 g/mol
InChI Key: MCJOXOYMJDIPAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methylhex-2-ynyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonates It is characterized by the presence of a sulfonate group attached to a benzene ring, which is further substituted with a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methylhex-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 5-Methylhex-2-yne with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

5-Methylhex-2-yne+4-methylbenzenesulfonyl chloride5-Methylhex-2-ynyl 4-methylbenzenesulfonate+HCl\text{5-Methylhex-2-yne} + \text{4-methylbenzenesulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} 5-Methylhex-2-yne+4-methylbenzenesulfonyl chloride→5-Methylhex-2-ynyl 4-methylbenzenesulfonate+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

5-Methylhex-2-ynyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonate group can be substituted with other nucleophiles such as amines, alcohols, and thiols.

    Oxidation Reactions: The alkyne group can be oxidized to form diketones or carboxylic acids.

    Reduction Reactions: The alkyne group can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in the presence of a base such as sodium hydroxide or potassium carbonate.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate and osmium tetroxide.

    Reduction Reactions: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction.

Major Products Formed

    Substitution Reactions: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.

    Oxidation Reactions: Products include diketones and carboxylic acids.

    Reduction Reactions: Products include alkenes and alkanes.

Scientific Research Applications

5-Methylhex-2-ynyl 4-methylbenzenesulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfonate derivatives.

    Biology: Studied for its potential as a biochemical probe to investigate enzyme activities and protein interactions.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.

Mechanism of Action

The mechanism of action of 5-Methylhex-2-ynyl 4-methylbenzenesulfonate involves its interaction with molecular targets such as enzymes and proteins. The sulfonate group can form strong ionic interactions with positively charged amino acid residues, while the alkyne group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes and alter protein functions, leading to various biochemical effects.

Comparison with Similar Compounds

Similar Compounds

  • But-3-yn-2-yl 4-methylbenzenesulfonate
  • 2,2,3,3,4,4,5,5,6,6,7,7-Dodecafluoroheptyl 4-methylbenzenesulfonate
  • Propargyl p-toluenesulfonate

Uniqueness

5-Methylhex-2-ynyl 4-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. The presence of both an alkyne and a sulfonate group allows for a diverse range of chemical transformations and applications that are not possible with other similar compounds.

Properties

Molecular Formula

C14H18O3S

Molecular Weight

266.36 g/mol

IUPAC Name

5-methylhex-2-ynyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H18O3S/c1-12(2)6-4-5-11-17-18(15,16)14-9-7-13(3)8-10-14/h7-10,12H,6,11H2,1-3H3

InChI Key

MCJOXOYMJDIPAK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC#CCC(C)C

Origin of Product

United States

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